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molecular formula C8H16O B083245 2,2,5,5-Tetramethyltetrahydrofuran CAS No. 15045-43-9

2,2,5,5-Tetramethyltetrahydrofuran

Cat. No. B083245
M. Wt: 128.21 g/mol
InChI Key: BBLDTXFLAHKYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05231113

Procedure details

To a stirred solution of 13.2 g (0.1403 mol) of phenol and 12.8 g (0.0998 mol) of 2,2,5,5-tetramethyltetrahydrofuran in 50 ml of heptane was added 13.1 g (0.0982 mol) of aluminum chloride in small portions. After the addition was complete the mixture was stirred at room temperature for 2.5 hours, at reflux for 2 hours and then at room temperature for a further 16 hours. The reaction mixture was then treated with 100 ml of 3N HCl and stirred for 0.5 hours. The mixture was filtered and the residue washed with water and dried in-vacuo to give crude product. The organic layer was separated from the filtrate and the aqueous layer extracted with 3×75 ml of ether. The organic layers were combined and washed with saturated NaCl solution, dried (MgSO4) and then concentrated in-vacuo to give further crude product. The crude product was recrystallized from hexanes to give the title compound as pale brown crystals. PMR (CDCl3): δ 1.26 (6 H, s), 1.28 (6H, s), 1.67 (4H, s), 5.08 (1H, broad s), 6.68 (1H, dd, J~8.7 Hz, 2.7 Hz), 6.82 (1H, d, J~2.7 Hz), 7.16 (1H, d, J~8.7 Hz).
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:8][C:9]1([CH3:16])[CH2:13][CH2:12][C:11]([CH3:15])([CH3:14])O1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>CCCCCCC>[CH3:8][C:9]1([CH3:16])[CH2:13][CH2:12][C:11]([CH3:15])([CH3:14])[C:5]2[CH:6]=[C:1]([OH:7])[CH:2]=[CH:3][C:4]1=2 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
12.8 g
Type
reactant
Smiles
CC1(OC(CC1)(C)C)C
Name
Quantity
13.1 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
at room temperature for a further 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
stirred for 0.5 hours
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the residue washed with water
CUSTOM
Type
CUSTOM
Details
dried in-vacuo
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the filtrate
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with 3×75 ml of ether
WASH
Type
WASH
Details
washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
to give further crude product
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from hexanes

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CC1(C=2C=CC(=CC2C(CC1)(C)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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